molecular formula C12H10N4O5 B15017689 methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate

methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate

Cat. No.: B15017689
M. Wt: 290.23 g/mol
InChI Key: DBUKKRSHMYCRQZ-UHFFFAOYSA-N
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Description

METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a diazinane ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE typically involves the reaction of methyl 4-aminobenzoate with a diazinane derivative under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures, usually around 190-195°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOATE is unique due to its specific structure, which includes both a diazinane ring and a benzoate ester. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoate

InChI

InChI=1S/C12H10N4O5/c1-21-11(19)6-2-4-7(5-3-6)15-16-8-9(17)13-12(20)14-10(8)18/h2-5H,1H3,(H3,13,14,17,18,20)

InChI Key

DBUKKRSHMYCRQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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